molecular formula C21H31FN2O3 B5570921 (3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Cat. No. B5570921
M. Wt: 378.5 g/mol
InChI Key: LLTOUOWODNKYMR-IERDGZPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a chemically complex molecule that incorporates multiple functional groups and chiral centers, suggesting its potential in various chemical and biological applications. Although the specific compound is not directly referenced in the available literature, related compounds have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related fluorobenzyl-piperazine derivatives, like those discussed by Yang Fang-wei et al. (2013), involves reductive amination, amide hydrolysis, and N-alkylation steps. These methods could potentially be adapted for the synthesis of the target compound, focusing on controlling stereochemistry at the chiral centers (Yang Fang-wei, 2013).

Molecular Structure Analysis

Compounds with similar structural frameworks have been characterized using NMR, MS, and crystallography techniques. For instance, the synthesis and structure of related compounds, like those described by Y. Duan-zhi et al. (2005), provide insights into how the molecular structure of the target compound might be analyzed and confirmed (Y. Duan-zhi, 2005).

Chemical Reactions and Properties

Related research includes the synthesis of analogues that bind to dopamine receptors, showcasing the chemical reactivity and potential biological relevance of the functional groups present in compounds with similar structures to the target molecule. These studies, such as those by G. Murineddu et al. (2005), illustrate the diverse chemical reactions these compounds can undergo and their interactions with biological targets (G. Murineddu et al., 2005).

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

One study focused on CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. This research aimed to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorder. The study detailed the compound's high-binding affinity, efficacy in the forced swim test, and its safety pharmacology profile, demonstrating no specific safety concerns in neurotoxicity studies. The pharmacokinetic profile in humans was dose-proportional, hypothesizing doses ≥8 mg to have an acceptable safety profile and result in clinically relevant peak plasma exposure (Garner et al., 2015).

Disposition and Metabolism

Another study described the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment. It highlighted the elimination pathways and identified principal circulating components and metabolites in plasma extracts. This study provides insights into the compound's extensive metabolism and the principal routes of elimination, emphasizing the importance of understanding the metabolic pathways of such compounds for their development and application in treating conditions like insomnia (Renzulli et al., 2011).

Environmental Exposure and Health Implications

Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlights the widespread exposure to these chemicals and their potential health implications. This study underscores the need for understanding the exposure levels and sources of such compounds, as they can inform public health policies and regulatory measures to protect vulnerable populations, especially children, from potentially harmful effects (Babina et al., 2012).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O3/c1-16-13-24(10-9-21(16,26)18-7-11-27-12-8-18)20(25)15-23(2)14-17-3-5-19(22)6-4-17/h3-6,16,18,26H,7-15H2,1-2H3/t16-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTOUOWODNKYMR-IERDGZPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CN(C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CN(C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.